N-(2-nitrophenyl)-N-(phenylsulfonyl)glycine
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Overview
Description
N-(2-nitrophenyl)-N-(phenylsulfonyl)glycine: is an organic compound that features both nitro and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-N-(phenylsulfonyl)glycine typically involves the following steps:
Sulfonylation: The addition of a sulfonyl group to another phenyl ring.
Glycine Derivatization: The attachment of the glycine moiety to the sulfonylated phenyl ring.
A common synthetic route might involve the nitration of aniline to form 2-nitroaniline, followed by sulfonylation with benzenesulfonyl chloride to form N-(2-nitrophenyl)-N-(phenylsulfonyl)aniline. Finally, the glycine moiety can be introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Reduction: N-(2-aminophenyl)-N-(phenylsulfonyl)glycine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(2-nitrophenyl)-N-(phenylsulfonyl)glycine is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-nitrophenyl)-N-(phenylsulfonyl)glycine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and sulfonyl groups can participate in various chemical reactions, leading to modifications of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-nitrophenyl)-N-(phenylsulfonyl)alanine
- N-(2-nitrophenyl)-N-(phenylsulfonyl)valine
Uniqueness
N-(2-nitrophenyl)-N-(phenylsulfonyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where both nitro and sulfonyl functionalities are required.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-nitroanilino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c17-14(18)10-15(12-8-4-5-9-13(12)16(19)20)23(21,22)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQISGLPSDQDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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